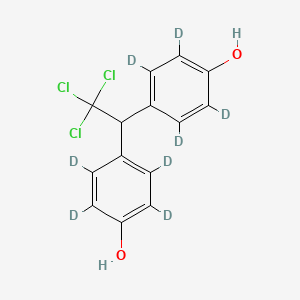
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)
Cat. No. B586597
Key on ui cas rn:
1794780-53-2
M. Wt: 325.639
InChI Key: IUGDILGOLSSKNE-PGRXLJNUSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06365671B1
Procedure details


A 4-necked 5-liter flask, equipped with a mechanical stirrer, a thermometer, and a condenser, is charged with methanol (800 g). Potassium hydroxide (440 g) is added in portions to the methanol solution. After the addition, the solution is cooled to 20° C. To this stirring solution, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (420 g) is added in portions. The reaction temperature is kept below 40° C. After the addition, the temperature is raised to 50° C. and maintained for 2.5 hours. The reaction mixture is cooled to 20° C. and neutralized with 25% HCl solution. After the neutralization, the mixture is heated to reflux and water (480 g) is added. The mixture is allowed to cool to the room temperature. The precipitates are filtered and dried to afford 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene as white solids with slight tan color.



Quantity
420 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
CO.[OH-].[K+].[Cl:5][C:6](Cl)([Cl:22])[CH:7]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Cl>O>[Cl:5][C:6]([Cl:22])=[C:7]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)[C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
440 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
420 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
480 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 4-necked 5-liter flask, equipped with a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is kept below 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is raised to 50° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the neutralization, the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to the room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitates are filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
